N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide
Description
N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a morpholine moiety, and a pyridine derivative, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-14-4-3-5-16(19-14)12-15(2)20-18(25)17-13-24(22-21-17)7-6-23-8-10-26-11-9-23/h3-5,13,15H,6-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJRVOKESAFMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(C)NC(=O)C2=CN(N=N2)CCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the triazole ring and the morpholine moiety. Common reagents used in these reactions include alkyl halides, azides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols; reactions often require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-pyridin-2-ylpropan-2-amine
- N-Methyl-1-(6-methyl-2-pyridinyl)-2-propanamine
Uniqueness
N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide stands out due to its combination of a triazole ring, morpholine moiety, and pyridine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
